5,6-Methylenedioxy-2-aminoindane

Monoamine transporter SERT selectivity Uptake inhibition

MDAI (5,6-Methylenedioxy-2-aminoindane) occupies a unique pharmacological niche as a non-neurotoxic serotonin releasing agent with ~11.6‑fold SERT selectivity over DAT—an intermediate selectivity profile between MMAI (100‑fold) and 2‑AI (DAT/NET‑selective). This well‑characterized reference compound enables clean dissection of acute 5‑HT‑mediated effects without the neurodegenerative confounds of MDMA. Generic substitution is scientifically unsound: only authenticated MDAI ensures reproducible aminoindane SAR studies, MDMA comparator investigations, and serotonergic toxicity modeling. With documented LD50, brain penetration kinetics, and comprehensive 29‑site pharmacological profiling, this benchmark standard delivers publication‑grade consistency.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 132741-81-2
Cat. No. B1208349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Methylenedioxy-2-aminoindane
CAS132741-81-2
Synonyms5,6-methylenedioxy-2-aminoindan
5,6-methylenedioxy-2-aminoindane
MDAI
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1C(CC2=CC3=C(C=C21)OCO3)N
InChIInChI=1S/C10H11NO2/c11-8-1-6-3-9-10(13-5-12-9)4-7(6)2-8/h3-4,8H,1-2,5,11H2
InChIKeyFQDRMHHCWZAXJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Methylenedioxy-2-aminoindane (MDAI, CAS 132741-81-2): Pharmacological Baseline and Class Definition for Scientific Procurement


5,6-Methylenedioxy-2-aminoindane (MDAI, CAS 132741-81-2) is a conformationally rigid aminoindane analog of amphetamine that was developed in the 1990s as a non-neurotoxic serotonin releasing agent [1]. As a member of the 2-aminoindane structural class, MDAI is characterized by a methylenedioxy ring substitution on the aminoindane core (molecular formula C10H11NO2, molecular weight 177.20) . The compound acts primarily as a selective serotonin releaser and reuptake inhibitor, with in vitro studies demonstrating its interaction with the serotonin transporter (SERT), norepinephrine transporter (NET), and to a lesser extent the dopamine transporter (DAT) [2].

Why Generic Substitution of 5,6-Methylenedioxy-2-aminoindane (MDAI) with Other Aminoindanes or Amphetamine Analogs Fails: Quantitative Selectivity Evidence


Generic substitution within the aminoindane class is scientifically unsound due to marked differences in monoamine transporter selectivity profiles that directly impact research outcomes and safety. While all aminoindanes interact with monoamine transporters, their relative potency at SERT versus DAT and NET varies dramatically [1]. The unsubstituted parent compound 2-AI is a selective NET/DAT substrate with minimal SERT activity, producing amphetamine-like effects; ring substitution fundamentally alters this profile [2]. Even among closely related ring-substituted derivatives, selectivity ratios differ by orders of magnitude—MDAI exhibits approximately 10-fold SERT selectivity over DAT, whereas MMAI shows 100-fold selectivity [3]. These differences translate to distinct in vivo behavioral profiles, toxicity thresholds, and pharmacokinetic properties that cannot be predicted from structural similarity alone. The quantitative evidence below demonstrates why MDAI occupies a specific pharmacological niche that cannot be approximated by generically substituting another aminoindane or amphetamine analog.

5,6-Methylenedioxy-2-aminoindane (MDAI) Quantitative Differentiation Evidence: Comparative Transporter Selectivity, Release Potency, Neurotoxicity Profile, and Lethality Data


Transporter Uptake Inhibition Selectivity: MDAI Versus 2-AI, 5-MeO-AI, and MMAI in HEK 293 Cells Expressing Human Monoamine Transporters

MDAI exhibits moderate selectivity for SERT and NET over DAT, with approximately 10-fold weaker effects on DAT. This contrasts sharply with 2-AI (selective NET/DAT substrate with minimal SERT activity), 5-MeO-AI (6-fold NET selectivity, 20-fold DAT selectivity), and MMAI (highly SERT-selective with 100-fold lower potency at NET and DAT) [1]. The selectivity profile was determined via uptake inhibition assays in HEK 293 cells expressing human NET, DAT, and SERT [2].

Monoamine transporter SERT selectivity Uptake inhibition Aminoindane pharmacology

Serotonin Release Potency: MDAI Compared to MDMA and MDA in Monoamine Release Assays

MDAI acts as a potent serotonin releasing agent with potency similar to MDA but significantly less potent than MDMA [1]. In monoamine-preloaded HEK 293 cells expressing human transporters, MDAI preferentially released serotonin (5-HT) with weaker effects on norepinephrine and minimal dopamine release [2]. This profile distinguishes MDAI from MDMA, which is a more potent dopamine releaser [3].

Serotonin release Monoamine efflux MDAI vs MDMA Entactogen pharmacology

Neurotoxicity Profile: MDAI Demonstrates Non-Neurotoxic Serotonergic Activity in Rat Brain Monoamine Studies

In direct comparative studies, MDAI alone did not produce long-term serotonergic neurotoxicity in rats, whereas MDMA is well-documented to produce significant and persistent depletion of brain serotonin markers [1]. When combined with the dopamine uptake inhibitor GBR-12909, MDAI produced no long-term changes in monoamine levels at 1 week [2]. However, co-administration with the dopamine releaser S-amphetamine resulted in small but significant long-term monoamine changes, indicating that dopaminergic co-activation is required to unmask neurotoxic potential [3].

Serotonin neurotoxicity Monoamine depletion MDMA analog In vivo neuroprotection

Lethal Toxicity (LD50) and Brain Accumulation: MDAI In Vivo Pharmacokinetic and Toxicity Profiling in Wistar Rats

Comprehensive in vivo characterization in Wistar rats revealed that subcutaneous MDAI has a median lethal dose (LD50) of 28.33 mg/kg under aggregated housing conditions, with mortality characterized by multiorgan failure, disseminated intravascular coagulation, and brain edema [1]. MDAI demonstrated rapid pharmacokinetics with maximum median brain concentration attained at 30 minutes post-administration (10 mg/kg s.c.) and a brain/serum ratio of approximately 4, indicating significant central nervous system accumulation . Unexpectedly, 40 mg/kg MDAI killed 90% of animals in the first behavioral test, a lethality level previously underestimated based on in vitro non-neurotoxic reputation [2].

LD50 Pharmacokinetics Brain accumulation Serotonin syndrome In vivo toxicity

Uptake Inhibition IC50 Values: MDAI Versus Serotonin, Dopamine, and Norepinephrine Transporters

MDAI inhibits the reuptake of serotonin, dopamine, and norepinephrine with IC50 values of 512 nM (SERT), 5,920 nM (DAT), and 1,426 nM (NET), respectively . The ~11.6-fold difference between SERT and DAT IC50 values quantifies MDAI's serotonergic selectivity at the transporter inhibition level. By comparison, MDMA exhibits a more balanced SERT/DAT inhibition profile, while 5-IAI (another aminoindane) shows preferential SERT and NET inhibition with a distinct receptor interaction pattern [1].

IC50 SERT inhibition DAT inhibition NET inhibition Transporter pharmacology

Optimal Research Application Scenarios for 5,6-Methylenedioxy-2-aminoindane (MDAI) Based on Verified Quantitative Differentiation Data


Serotonergic Mechanism Studies Requiring Non-Neurotoxic 5-HT Release Without Confounding Dopaminergic Activity

MDAI is optimally suited for investigations of acute serotonergic signaling mechanisms where long-term neurotoxic damage would confound interpretation. Based on direct comparative evidence showing MDAI alone produces no long-term monoamine depletion versus MDMA which produces significant serotonergic neurotoxicity [1], researchers can isolate acute 5-HT-mediated effects without neurodegenerative confounds. The compound's ~11.6-fold SERT selectivity over DAT (SERT IC50 = 512 nM vs. DAT IC50 = 5,920 nM) further ensures that observed effects are primarily serotonergic rather than dopaminergic in origin. Applications include studies of serotonin syndrome pathophysiology, 5-HT receptor signaling dynamics, and serotonergic modulation of thermoregulation, sensorimotor gating, and locomotor activity [2].

Comparative Aminoindane Structure-Activity Relationship (SAR) Investigations

MDAI serves as a critical reference compound in aminoindane SAR studies due to its intermediate selectivity profile. With ~10-fold SERT selectivity over DAT, MDAI occupies the middle ground between MMAI (100-fold SERT-selective) and 2-AI (NET/DAT-selective with minimal SERT activity) [1]. This positioning enables researchers to systematically map how ring substitution patterns (methylenedioxy vs. methoxy-methyl vs. unsubstituted vs. methoxy) alter transporter selectivity, release properties, and receptor binding profiles. The comprehensive pharmacological characterization of MDAI across 29 receptor and transporter binding sites provides a robust benchmark for evaluating novel aminoindane derivatives. Procurement of well-characterized MDAI is essential for maintaining consistency across SAR studies and ensuring reproducibility of comparative pharmacological assessments [2].

MDMA Comparative Pharmacology Studies and Entactogen Mechanism Elucidation

MDAI is extensively utilized as a comparator compound in MDMA mechanism studies due to its similar serotonin release potency (comparable to MDA) but distinct dopaminergic profile [1]. Direct behavioral comparisons demonstrate that MDAI produces MDMA-like discriminative stimulus effects and locomotor activation patterns . Notably, only the motor activation induced by MDAI is antagonized by treatments that prevent drug-induced 5-HT release, confirming the specific serotonergic contribution to the activating effects shared with MDMA [2]. This makes MDAI an invaluable tool for dissecting the serotonergic versus dopaminergic components of entactogen pharmacology. Research applications include drug discrimination studies, microdialysis-based neurotransmitter release profiling, and investigations of prosocial/empathogenic behavioral mechanisms.

In Vivo Toxicity and Pharmacokinetic Studies of Serotonergic Agents

The comprehensive in vivo characterization of MDAI provides a valuable reference dataset for studies examining serotonergic agent toxicity, brain penetration, and lethal dose determination. With documented LD50 of 28.33 mg/kg s.c. under aggregated conditions, brain/serum ratio of ~4, and Tmax of 30 minutes in brain tissue following 10 mg/kg s.c. administration [1], MDAI offers a well-characterized benchmark for comparative toxicokinetic studies. The compound's induction of behavioral serotonin syndrome, disruption of sensorimotor gating (prepulse inhibition), and hyperthermic response under aggregated housing conditions provide multiple quantifiable endpoints for evaluating novel serotonergic compounds. Given the unexpected 90% mortality observed at 40 mg/kg [2], MDAI also serves as a cautionary reference for the disconnect between in vitro non-neurotoxic classification and in vivo lethal toxicity—a critical consideration in preclinical safety pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Methylenedioxy-2-aminoindane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.